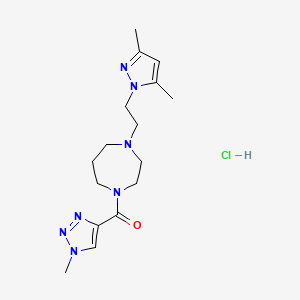
4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development in various scientific fields.
Mechanism of Action
Target of Action
It is known that oxadiazoles, a class of compounds to which this molecule belongs, have been extensively studied for their high therapeutic values . They have shown promising biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antibacterial properties.
Mode of Action
Oxadiazole derivatives have been found to exhibit significant anticancer activity . The interaction of these compounds with their targets often results in changes that inhibit the growth of cancer cells .
Biochemical Pathways
Oxadiazoles have been found to interact with various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Oxadiazole derivatives have been found to exhibit significant anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Bases: Such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antiviral, and antifungal activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid include:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Oxadiazole derivatives: Studied for their potential use in medicine and agriculture.
2-(1,2,4-Oxadiazol-5-yl)anilines: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with a benzoic acid moiety. This combination imparts unique chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(14)15-7/h1-4H,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSDRMFLRKPBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894904-12-1 |
Source


|
| Record name | 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)




![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)



![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/new.no-structure.jpg)
![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)
